2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide
Description
This compound features a hybrid structure combining a 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl moiety linked via an acetamide bridge to a 1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl group. Its structural complexity distinguishes it from classical opioid analogs, suggesting non-analgesic therapeutic applications, such as oncology or neurology .
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-14-15(2)24-13-27(21(14)29)11-19(28)25-16-7-9-26(10-8-16)20-17-5-3-4-6-18(17)22-12-23-20/h12-13,16H,3-11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKVQICPQXTPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and quinazoline intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include:
Pyrimidine synthesis: Starting materials such as 4,5-dimethyl-6-oxopyrimidine, with reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Quinazoline synthesis: Starting materials such as 5,6,7,8-tetrahydroquinazoline, with reagents like ammonium formate and palladium on carbon (Pd/C).
Coupling reaction: The final coupling step involves the use of acetic anhydride and a base such as triethylamine (TEA) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or pyrimidine moieties using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a piperidin-4-yl acetamide backbone with several controlled substances listed in international drug schedules (). However, its substituents diverge significantly, leading to distinct pharmacological implications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: The target compound replaces phenyl/phenylethyl groups (common in fentanyl analogs) with dihydropyrimidinone and tetrahydroquinazoline. These heterocycles are prevalent in kinase inhibitors (e.g., EGFR or VEGFR blockers) and may reduce opioid receptor affinity . The absence of a phenylethyl side chain (critical for opioid receptor binding in fentanyl analogs) suggests a different mechanism of action.
Pharmacological Implications: Fentanyl analogs (e.g., Methoxyacetylfentanyl) exhibit µ-opioid receptor agonism, leading to respiratory depression and addiction .
The target compound’s absence from drug schedules implies it is either experimental or designed to circumvent regulatory restrictions.
Biological Activity
The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide is a synthetic derivative of dihydropyrimidines and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 370.46 g/mol. The structure includes a dihydropyrimidine core linked to a piperidine moiety, which is characteristic of many biologically active compounds.
Antiviral Activity
Research indicates that derivatives of dihydropyrimidines exhibit antiviral properties. A study highlighted the synthesis of various dihydropyrimidine derivatives, showing significant antiviral activity against viral strains such as HIV and HCV. The mechanism appears to involve inhibition of viral replication pathways .
Antitumor Effects
Dihydropyrimidine derivatives have also been investigated for their antitumor properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Specific mechanisms include the modulation of cell cycle progression and the induction of pro-apoptotic factors .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in tumor cells.
- Disruption of Bacterial Metabolism : Interference with metabolic processes essential for bacterial growth contributes to its antimicrobial efficacy.
Q & A
Q. What statistical methods are suitable for analyzing high-throughput screening data?
- Z-factor analysis : Validate assay robustness ( indicates suitability for HTS) .
- Hierarchical clustering : Group compounds with similar activity profiles to identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
